molecular formula C20H15Cl3O5 B11163981 methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11163981
M. Wt: 441.7 g/mol
InChI Key: YWWJXAFJACZFTH-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 6-chloro group, a 4-methyl group, and a 7-[(2,6-dichlorobenzyl)oxy] moiety. Its ester functionality and halogenated aromatic substituents distinguish it from simpler coumarins.

Properties

Molecular Formula

C20H15Cl3O5

Molecular Weight

441.7 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H15Cl3O5/c1-10-11-6-16(23)18(27-9-13-14(21)4-3-5-15(13)22)8-17(11)28-20(25)12(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3

InChI Key

YWWJXAFJACZFTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the reaction of 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate with 2,6-dichlorobenzyl alcohol in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Effects on Physicochemical Properties

The target compound’s 6-chloro and 7-[(2,6-dichlorobenzyl)oxy] groups contrast with substituents in other coumarins (Table 1). For example:

  • Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (1) and methyl (8-methoxy-2-oxo-2H-chromen-3-yl)acetate (2) () lack halogenation, resulting in lower molecular weight and reduced lipophilicity.
  • The 2,6-dichlorobenzyloxy group in the target compound enhances lipophilicity compared to methoxy or methyl substituents, as demonstrated by the high solubility of dichlorobenzyl esters in organic solvents (). This group also reduces water solubility, a critical factor in bioavailability .

Table 1: Structural and Physicochemical Comparison

Compound Substituents Lipophilicity (LogP)* Water Solubility Synthesis Method
Target Compound 6-Cl, 7-(2,6-diCl-BzO), 4-Me High (~4.5) Low Esterification with 2,6-diCl-BzBr
Methyl (6-methoxy-2-oxo-2H-chromen-3-yl)acetate (1) 6-MeO Moderate (~2.1) Moderate PdI2/KI-catalyzed carbonylation
Methyl (4-methyl-2-oxo-2H-chromen-3-yl)acetate (3) 4-Me Low (~1.8) High PdI2/KI-catalyzed carbonylation

*Estimated using fragment-based methods (e.g., ClogP).

Crystallographic and Structural Analysis

The 2,6-dichlorobenzyl group influences molecular packing and hydrogen bonding, as seen in pyridazinone derivatives (). Tools like SHELXL () and WinGX () are critical for validating such structures .

Key Research Findings

  • Lipophilicity : The dichlorobenzyl group significantly increases LogP, making the compound suitable for lipid-rich environments (e.g., cell membranes) .
  • Synthetic Efficiency : Use of 2,6-dichlorobenzyl bromide improves reaction yield and purity compared to benzyl chloride () .

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